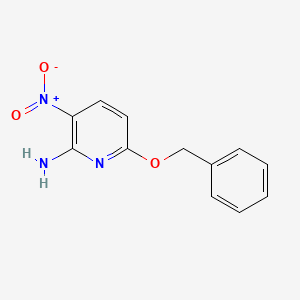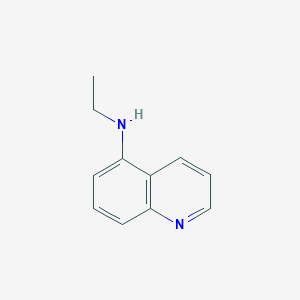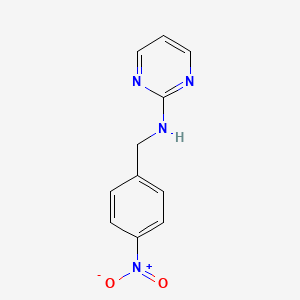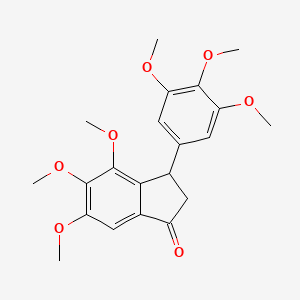
4,5,6-TRIMETHOXY-3-(3,4,5-TRIMETHOXYPHENYL)-1-INDANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone is a synthetic organic compound characterized by its indanone core structure substituted with multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 4,5,6-trimethoxyindanone.
Condensation Reaction: The key step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 4,5,6-trimethoxyindanone in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the indanone core structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indanone to its corresponding alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Materials Science: In electronic applications, the compound’s electronic properties, such as charge transport and light emission, are crucial for its function in devices.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
4,5,6-Trimethoxyindanone: Another precursor used in the synthesis.
Other Methoxy-Substituted Indanones: Compounds with similar core structures but different substitution patterns.
Uniqueness
4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl)-1-indanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H24O7 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C21H24O7/c1-23-15-7-11(8-16(24-2)19(15)26-4)12-9-14(22)13-10-17(25-3)20(27-5)21(28-6)18(12)13/h7-8,10,12H,9H2,1-6H3 |
InChI Key |
FITMXVOQPCVNMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


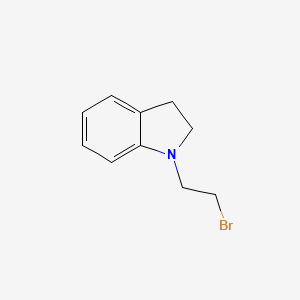
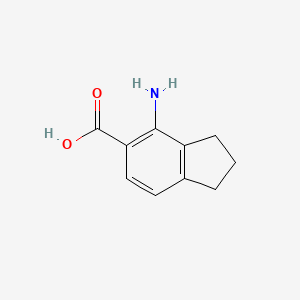
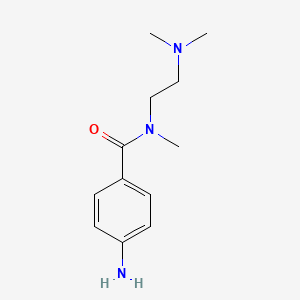
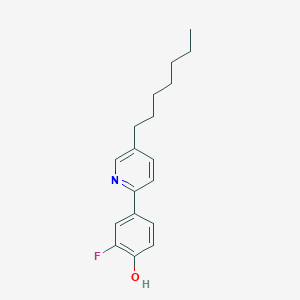
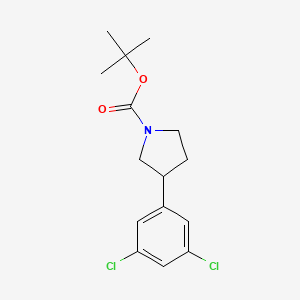
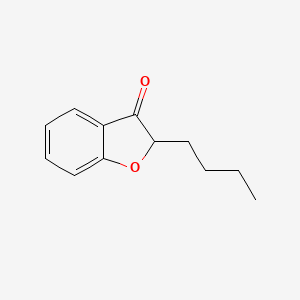
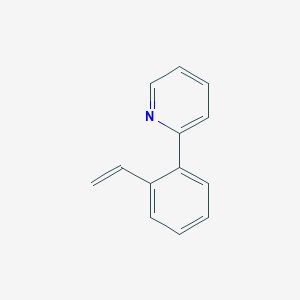
![4-chloro-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B8723516.png)
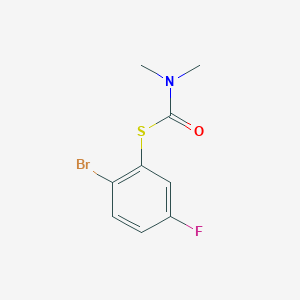
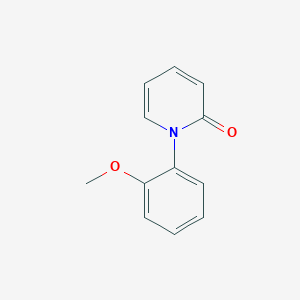
![7-Chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylic acid](/img/structure/B8723537.png)
